molecular formula C9H7Cl2FO2 B1461148 Methyl 2,3-dichloro-5-fluorophenylacetate CAS No. 1804880-89-4

Methyl 2,3-dichloro-5-fluorophenylacetate

Cat. No.: B1461148
CAS No.: 1804880-89-4
M. Wt: 237.05 g/mol
InChI Key: AZRYQRMLDZBRTF-UHFFFAOYSA-N
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Description

Methyl 2,3-dichloro-5-fluorophenylacetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of two chlorine atoms and one fluorine atom attached to a phenyl ring, along with a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3-dichloro-5-fluorophenylacetate typically involves the esterification of 2,3-dichloro-5-fluorophenylacetic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-dichloro-5-fluorophenylacetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the phenyl ring can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to yield 2,3-dichloro-5-fluorophenylacetic acid and methanol.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or thiourea can be used under basic conditions.

    Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted phenylacetates with various functional groups.

    Hydrolysis: The primary product is 2,3-dichloro-5-fluorophenylacetic acid.

    Oxidation: Products depend on the specific oxidizing agent and conditions used.

Scientific Research Applications

Methyl 2,3-dichloro-5-fluorophenylacetate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: It can be utilized in the preparation of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2,3-dichloro-5-fluorophenylacetate depends on its specific application. In pharmaceuticals, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,3-dichlorophenylacetate
  • Methyl 2,3-difluorophenylacetate
  • Methyl 2,3-dichloro-4-fluorophenylacetate

Uniqueness

Methyl 2,3-dichloro-5-fluorophenylacetate is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring. This arrangement can influence the compound’s reactivity and interactions with other molecules, making it distinct from other similar compounds.

Properties

IUPAC Name

methyl 2-(2,3-dichloro-5-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2FO2/c1-14-8(13)3-5-2-6(12)4-7(10)9(5)11/h2,4H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZRYQRMLDZBRTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C(=CC(=C1)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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